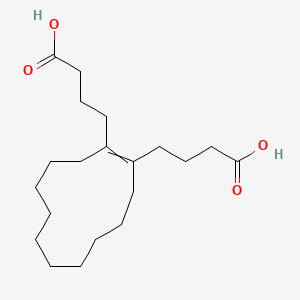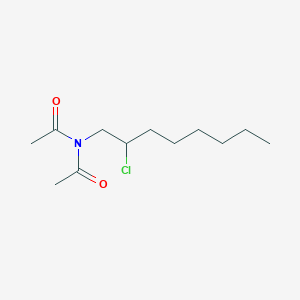
N-Acetyl-N-(2-chlorooctyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-N-(2-chlorooctyl)acetamide is a chemical compound with the molecular formula C12H22ClNO2 It is an amide derivative, characterized by the presence of an acetyl group and a chlorooctyl chain attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(2-chlorooctyl)acetamide typically involves the reaction of 2-chlorooctylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chlorooctylamine+acetic anhydride→this compound+acetic acid
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate and improve the yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
化学反応の分析
Types of Reactions
N-Acetyl-N-(2-chlorooctyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chlorooctyl chain can be replaced by other nucleophiles, such as hydroxide ions or amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to yield amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or primary amines are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic substitution: Products include substituted amides or alcohols.
Hydrolysis: Products include acetic acid and 2-chlorooctylamine.
Oxidation and Reduction: Products include N-oxide derivatives or amine derivatives.
科学的研究の応用
N-Acetyl-N-(2-chlorooctyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Acetyl-N-(2-chlorooctyl)acetamide involves its interaction with specific molecular targets. The acetyl and chlorooctyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
N-Acetylaspartic acid: Similar in structure due to the presence of an acetyl group.
N-Acetylhistamine: Contains an acetyl group and is used in biological studies.
N-Acetylserotonin: Another acetylated compound with biological significance.
Uniqueness
N-Acetyl-N-(2-chlorooctyl)acetamide is unique due to the presence of the chlorooctyl chain, which imparts distinct chemical properties and reactivity compared to other acetylated compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
89736-59-4 |
|---|---|
分子式 |
C12H22ClNO2 |
分子量 |
247.76 g/mol |
IUPAC名 |
N-acetyl-N-(2-chlorooctyl)acetamide |
InChI |
InChI=1S/C12H22ClNO2/c1-4-5-6-7-8-12(13)9-14(10(2)15)11(3)16/h12H,4-9H2,1-3H3 |
InChIキー |
NLKSEVJDWLHHJL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CN(C(=O)C)C(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


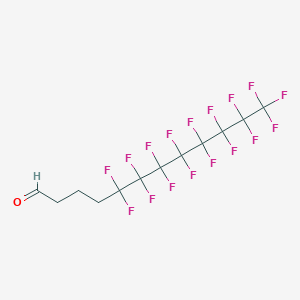
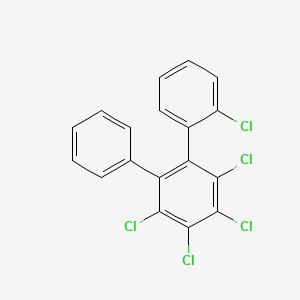
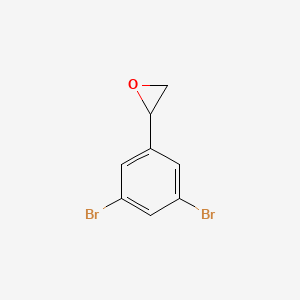
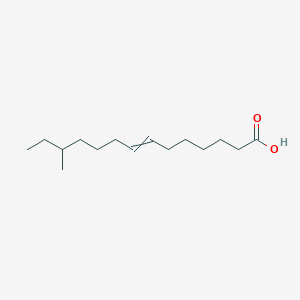
![(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane]](/img/structure/B14395660.png)
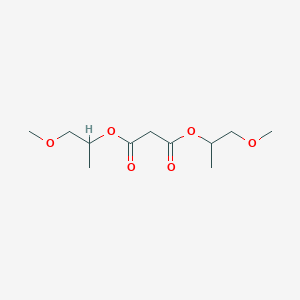
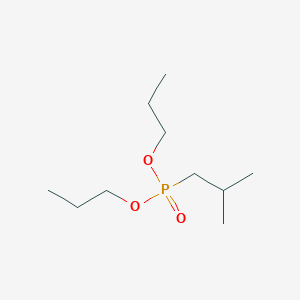
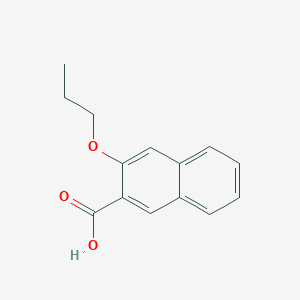
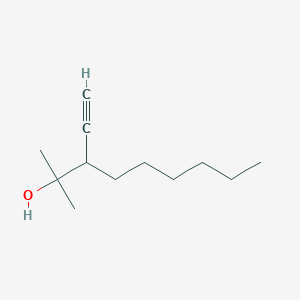
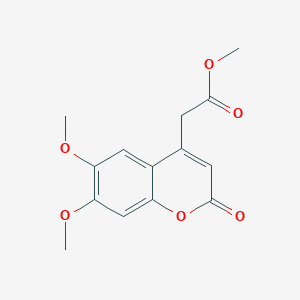
silane](/img/structure/B14395717.png)

![4-(4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl)phenol](/img/structure/B14395728.png)
